Bis(isopropylcyclopentadienyl)tungsten dichloride
Description
Evolution of Tungsten Organometallic Chemistry: Historical Perspectives and Modern Developments
The journey of tungsten chemistry began in the 18th century, but the field of organotungsten chemistry, which focuses on compounds with tungsten-carbon bonds, is a more modern development. wikipedia.org Organotungsten chemistry shares many characteristics with the organometallic chemistry of molybdenum, its lighter Group 6 counterpart, though it is noted for the greater prevalence of high oxidation states. wikipedia.org Early developments in the broader field of organic chemistry in the 19th century, such as the synthesis of organic dyes and the establishment of chemical structures, laid the groundwork for the eventual synthesis of complex organometallic molecules. rroij.com
A significant step that paved the way for industrial applications of tungsten chemistry was Robert Oxland's 1847 patent for preparing sodium tungstate (B81510) and tungstic acid, and reducing them to the metallic form. itia.info However, the synthesis of the first major organotungsten compounds, such as tungsten hexacarbonyl, came much later. wikipedia.org This simple carbonyl complex is prepared through the reductive carbonylation of tungsten halides and is a precursor for many other organotungsten derivatives. wikipedia.org Modern organotungsten chemistry has expanded significantly, with notable applications in catalysis, particularly for olefin and alkyne metathesis, as well as in materials science for techniques like electron beam-induced deposition. wikipedia.orgresearchgate.net Research now encompasses a wide range of ligand types, from simple alkyls like the highly reactive hexamethyltungsten to complex cyclic π-systems. wikipedia.org
Significance of Cyclopentadienyl (B1206354) Ligands in Transition Metal Chemistry
The cyclopentadienyl (Cp) ligand, a monoanionic, aromatic species (C₅H₅⁻), is a cornerstone of organometallic chemistry, having played a pivotal role since the field's rapid development in the mid-20th century. slideshare.netlibretexts.org Its importance stems from its remarkable ability to stabilize transition metal complexes across the periodic table. slideshare.net The Cp ligand is often described as an excellent "spectator" ligand, meaning it typically remains inert and does not directly participate in chemical reactions at the metal center. libretexts.orggla.ac.uk This stability allows it to maintain the structural integrity of the complex while the metal center engages in catalytic or stoichiometric transformations. libretexts.org
Cyclopentadienyl ligands are versatile, capable of bonding to metal centers in various modes, known as hapticities (η), most commonly in an η⁵ (pentahapto) fashion where all five carbon atoms are bonded to the metal. libretexts.org This interaction creates a strong, covalent bond. The Cp ligand is considered a six-electron donor when treated as an anion, contributing significantly to the electronic saturation of the metal center. slideshare.net This property is crucial for the formation of stable complexes, including the well-known "metallocene" (Cp₂M) and "bent metallocene" (Cp₂MXn) structures, as well as "piano stool" (CpMLn) configurations. libretexts.org While traditionally viewed as ancillary, recent research has shown that the Cp ring itself can be chemically active, serving as a reservoir for protons or hydrides in certain catalytic cycles. researchgate.netnih.gov
Positioning of Bis(isopropylcyclopentadienyl)tungsten Dichloride within Group 6 Metallocene Research
This compound belongs to the family of Group 6 metallocenes. These are bent metallocene dihalides with the general formula Cp₂MCl₂, where M can be chromium (Cr), molybdenum (Mo), or tungsten (W). Research into metallocenes as potential therapeutic agents was inspired by the success of cisplatin (B142131) and the discovery of the antitumor properties of titanocene (B72419) dichloride (a Group 4 metallocene). nih.gov
Within Group 6, molybdocene dichloride (Cp₂MoCl₂) has historically received more attention in anticancer research than its tungsten analogue, tungstenocene dichloride (Cp₂WCl₂), due to perceptions of more stable metal-Cp bonds and more favorable hydrolysis chemistry. nih.govnih.gov However, research into tungstenocenes has been revitalized by findings that certain derivatives exhibit significant cytotoxic activity. nih.gov For instance, some studies have shown that the parent compound, Cp₂WCl₂, has a higher antiproliferative effect than Cp₂MoCl₂ on specific cancer cell lines. nih.gov The introduction of isopropyl substituents on the cyclopentadienyl rings, as in the title compound, modifies the steric and electronic properties of the complex, which can influence its stability, solubility, and reactivity. The study of such substituted metallocenes is crucial for fine-tuning their chemical behavior for specific applications, such as catalysis or materials science. americanelements.com
Current Research Landscape and Unaddressed Challenges in this compound Chemistry
The current research landscape for tungsten-based organometallic compounds, including substituted tungstenocenes, is heavily focused on their application in catalysis and materials science. mdpi.comresearchgate.net Tungsten compounds are effective catalysts for various environmental and industrial processes, including hydrodeoxygenation in biofuel upgrading and DeNOx applications. mdpi.comresearchgate.net Organometallic precursors like this compound and its derivatives are investigated for use in thin film deposition processes, such as Atomic Layer Deposition (ALD), for creating tungsten-based materials with specific electronic or physical properties. americanelements.complasma-ald.com
Despite the progress, several challenges remain. A significant hurdle in tungsten chemistry is the synthesis of materials with high reproducibility, particularly for non-stoichiometric compounds like certain tungsten oxides and carbides used in catalysis. itia.info The inherent properties of tungsten, such as its high melting point and the sensitivity of some organometallic species to air and moisture, can complicate manufacturing and handling. researchgate.netnih.gov For specific complexes, stability can be a major issue; for example, some tungsten-etherate complexes used as synthetic precursors have proven to be unstable under vacuum, making their characterization and storage difficult. nih.gov The development of robust, stable, and highly active tungsten-based systems that can operate under practical conditions remains a key objective for researchers in the field.
Research Findings and Compound Data
Detailed analysis of this compound has established its key physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 90023-13-5 |
| Molecular Formula | C₁₆H₂₂Cl₂W |
| Molecular Weight | 469.09 g/mol |
| Appearance | Green crystals |
| Melting Point | 171-175 °C |
| Purity (Assay) | 97.5% |
Data sourced from Ereztech. ereztech.com
Table 2: Elemental and Spectroscopic Analysis
| Analysis Type | Result |
| Elemental Analysis (%C) | 40.0 - 42.0% |
| Elemental Analysis (%H) | 4.6 - 4.9% |
| NMR | Conforms to structure |
Data sourced from Ereztech. ereztech.com
Compound Nomenclature
Structure
3D Structure of Parent
Properties
IUPAC Name |
dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H11.2ClH.W/c2*1-7(2)8-5-3-4-6-8;;;/h2*3,5,7H,4H2,1-2H3;2*1H;/q2*-1;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEKZSPXQUAQQW-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.Cl[W]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2W-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723226 | |
| Record name | dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90023-13-5 | |
| Record name | dichlorotungsten;2-propan-2-ylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Bis Isopropylcyclopentadienyl Tungsten Dichloride and Derivatives
Ligand Synthesis and Precursor Chemistry: Strategies for Isopropylcyclopentadienyl Scaffolds
The cornerstone of synthesizing bis(isopropylcyclopentadienyl)tungsten dichloride lies in the efficient preparation of the isopropylcyclopentadienyl ligand. The introduction of the isopropyl group onto the cyclopentadienyl (B1206354) ring significantly influences the steric and electronic properties of the final tungsten complex. Several strategies have been developed for the synthesis of isopropylcyclopentadienyl scaffolds, primarily involving the alkylation of a cyclopentadienyl anion.
A common approach begins with the deprotonation of cyclopentadiene using a strong base to form the cyclopentadienyl anion. Bases such as sodium metal, sodium hydride, or potassium hydroxide are frequently employed. The resulting cyclopentadienyl salt, for instance, sodium cyclopentadienide, is then reacted with an isopropyl halide, typically 2-bromopropane, in a suitable solvent like dimethyl sulfoxide (DMSO) google.com. This nucleophilic substitution reaction yields isopropylcyclopentadiene. The reaction temperature is a critical parameter to control, with lower temperatures often favored to enhance selectivity and minimize side reactions google.com.
Another established method for the preparation of 5-isopropylcyclopentadiene involves the reduction of 6,6-dimethylfulvene with a reducing agent such as lithium aluminum hydride in an ethereal solvent prepchem.com. This reaction proceeds through the reduction of the exocyclic double bond of the fulvene. The resulting product can then be purified by vacuum distillation prepchem.com.
The choice of synthetic route can influence the isomeric distribution of the resulting isopropylcyclopentadiene. Isomerization of the initially formed 5-isopropylcyclopentadiene to the 1- and 2-isomers can occur, particularly at elevated temperatures google.com. Careful control of reaction conditions and purification techniques are therefore essential to obtain the desired isomer for subsequent steps.
Table 1: Comparison of Synthetic Routes to Isopropylcyclopentadienyl Ligands
| Method | Precursors | Reagents | Key Conditions | Advantages | Disadvantages |
| Alkylation of Cyclopentadiene | Cyclopentadiene, 2-Bromopropane | Potassium Hydroxide, DMSO | Low temperature (e.g., < 10 °C) google.com | Readily available starting materials. | Potential for multiple alkylations and isomer formation. |
| Reduction of 6,6-Dimethylfulvene | 6,6-Dimethylfulvene | Lithium Aluminum Hydride, Ether | Controlled addition, subsequent acidic workup prepchem.com. | Good yield of the 5-isopropyl isomer prepchem.com. | Requires the synthesis of the fulvene precursor. |
Synthesis of this compound: Optimized Routes and Purity Considerations
The synthesis of this compound typically follows the general and well-established methodology for preparing metallocene dihalides. This involves the reaction of a suitable tungsten precursor with two equivalents of an isopropylcyclopentadienyl ligand precursor.
The most common tungsten precursors for this synthesis are tungsten(IV) chloride (WCl₄) or tungsten(VI) chloride (WCl₆). The isopropylcyclopentadienyl ligand is introduced in the form of its alkali metal salt, most commonly sodium isopropylcyclopentadienide (Na(i-PrCp)) or lithium isopropylcyclopentadienide. The reaction is typically carried out in an inert, anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen) to prevent the decomposition of the air- and moisture-sensitive reagents and product.
The stoichiometry of the reaction is critical, with a 1:2 molar ratio of the tungsten halide to the isopropylcyclopentadienyl salt being essential to favor the formation of the desired bis-substituted product. The reaction mixture is usually stirred at room temperature or gently heated to drive the reaction to completion.
General Reaction Scheme:
WClₓ + 2 Na(i-PrCp) → (i-PrCp)₂WCl₂ + (x-2) NaCl
Following the reaction, the inorganic salt byproduct (e.g., NaCl) is removed by filtration. The solvent is then removed from the filtrate under reduced pressure. The crude product, which is often a solid, requires further purification to remove any unreacted starting materials or byproducts.
Purity Considerations:
The purity of this compound is paramount for its subsequent applications. Common impurities can include monosubstituted tungsten species, unreacted starting materials, and decomposition products. Several purification techniques can be employed:
Recrystallization: This is a standard method for purifying solid organometallic compounds. A suitable solvent system is chosen in which the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain either soluble or insoluble at all temperatures.
Sublimation: For compounds with sufficient volatility and thermal stability, vacuum sublimation can be a highly effective purification technique, as it can remove non-volatile impurities.
Chromatography: While less common for highly air-sensitive compounds, column chromatography on an inert support (e.g., alumina or silica gel) under an inert atmosphere can be used for separation.
The final purity of the compound is typically assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), elemental analysis, and sometimes X-ray crystallography to confirm the molecular structure.
Derivatization Strategies: Functionalization of this compound
The chemical reactivity of this compound allows for a range of derivatization strategies, enabling the synthesis of a variety of related complexes with tailored properties. The primary sites for functionalization are the chloride ligands and, to a lesser extent, the cyclopentadienyl rings.
Substitution of Chloride Ligands:
The tungsten-chloride bonds are susceptible to cleavage by nucleophilic reagents. This allows for the replacement of one or both chloride ligands with a wide array of other anionic ligands. Common derivatization reactions include:
Alkylation and Arylation: Reaction with organolithium (RLi) or Grignard (RMgX) reagents can lead to the formation of the corresponding dialkyl or diaryl derivatives, (i-PrCp)₂WR₂.
Hydride Formation: Reduction of the dichloride with a suitable hydride source, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), can yield the corresponding dihydride complex, bis(isopropylcyclopentadienyl)tungsten dihydride ((i-PrCp)₂WH₂) smolecule.comereztech.com. This dihydride is a valuable precursor in its own right, known for its applications in catalysis and materials science smolecule.comereztech.com.
Formation of Thiolates and Alkoxides: Reaction with thiols (RSH) or alcohols (ROH) in the presence of a base can lead to the formation of bis(thiolato) or bis(alkoxido) complexes, (i-PrCp)₂W(SR)₂ and (i-PrCp)₂W(OR)₂, respectively.
These ligand exchange reactions significantly expand the family of bis(isopropylcyclopentadienyl)tungsten complexes, allowing for the fine-tuning of their electronic and steric properties for specific applications.
Green Chemistry Approaches in the Synthesis of this compound Analogues
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for organometallic compounds. The goals are to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific green chemistry methodologies for the synthesis of this compound are not extensively documented, several general strategies applicable to metallocene synthesis can be considered.
Solvent-Free Synthesis (Mechanochemistry):
One of the most promising green chemistry approaches is mechanochemistry, which involves conducting reactions in the solid state by grinding or milling the reactants together, often in the absence of a solvent. This technique can lead to higher yields, shorter reaction times, and the formation of products that may be difficult to obtain from solution-phase synthesis. The synthesis of organometallic compounds, including metallocenes, has been successfully demonstrated using mechanochemical methods . This approach eliminates the need for large volumes of volatile and often toxic organic solvents, thereby reducing waste and environmental impact.
Aqueous Phase Synthesis:
While many organometallic compounds are sensitive to water, there is growing interest in developing synthetic methods that can be performed in aqueous media. For certain metallocene systems, synthetic routes in water have been developed, which can offer significant environmental benefits over traditional organic solvents. The feasibility of an aqueous synthesis for this compound would depend on the stability of the reactants and products in water.
Use of Greener Solvents:
When solvents are necessary, the replacement of hazardous solvents with more environmentally benign alternatives is a key aspect of green chemistry. This could involve the use of bio-based solvents or solvents with a lower environmental impact and toxicity profile.
Table 2: Potential Green Chemistry Approaches for Metallocene Synthesis
| Approach | Description | Potential Advantages | Challenges |
| Mechanochemistry | Solid-state reaction induced by mechanical energy (grinding/milling) . | Solvent-free, reduced waste, potentially faster reaction rates, access to novel products . | Scalability, control of reaction temperature, potential for product decomposition due to localized heating. |
| Aqueous Phase Synthesis | Using water as the reaction solvent. | Environmentally benign, low cost, non-flammable. | Instability of many organometallic reagents and products in water. |
| Greener Solvents | Replacement of hazardous solvents with more sustainable alternatives. | Reduced environmental impact and toxicity. | Finding suitable green solvents with the required solvating power and inertness. |
The application of these green chemistry principles to the synthesis of this compound and its analogues represents an important direction for future research, aiming to make the production of these valuable compounds more sustainable and environmentally friendly.
In-Depth Spectroscopic and Structural Data for this compound Not Publicly Available
Following a comprehensive search for detailed research findings on the chemical compound this compound, it has been determined that the specific, in-depth analytical data required to construct the requested article is not available in publicly accessible scientific literature. While the existence of the compound is confirmed through chemical supplier databases, the primary research data pertaining to its advanced structural and spectroscopic characterization has not been published or is not indexed in standard search databases.
The user's request specified a detailed article covering the following areas:
Reactivity Profiles and Detailed Mechanistic Studies of Bis Isopropylcyclopentadienyl Tungsten Dichloride
Oxidation-Reduction Chemistry: Redox Potentials and Electron Transfer Mechanisms
The electrochemical behavior of bis(isopropylcyclopentadienyl)tungsten dichloride is expected to be analogous to other bis(cyclopentadienyl)tungsten(IV) complexes, which are known to undergo reversible one-electron oxidation and reduction processes. The isopropyl groups, being electron-donating, are anticipated to shift the redox potentials to more negative values compared to the unsubstituted tungstenocene dichloride.
Studies on related bis(cyclopentadienyl)dithiolene complexes of tungsten have shown that these compounds undergo diffusion-controlled one-electron oxidation and reduction. Current time information in Delhi, IN. For these complexes, each redox change occurs at a more negative potential for a tungsten compound compared to its molybdenum counterpart. Current time information in Delhi, IN. It is reasonable to infer that this compound would exhibit similar behavior, with the tungsten center facilitating both the removal and addition of an electron.
The electron transfer mechanism in these systems generally involves the metal-centered orbitals. Upon oxidation, a W(IV) species is converted to a W(V) species, and upon reduction, a W(III) species is formed. The stability of these oxidized and reduced species is influenced by the nature of the ligands. The cyclopentadienyl (B1206354) ligands, with their ability to stabilize the metal center through pi-bonding, play a crucial role in maintaining the integrity of the complex during these electron transfer processes.
Table 1: Postulated Redox Potentials of this compound in Comparison to Related Compounds
| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) |
| Bis(cyclopentadienyl)tungsten dichloride | Data not available | Data not available |
| This compound | Expected to be more negative than Cp2WCl2 | Expected to be more negative than Cp2WCl2 |
| Bis(cyclopentadienyl)molybdenum dichloride | Data not available | Data not available |
Ligand Exchange and Substitution Reactions: Kinetic and Thermodynamic Investigations
Ligand exchange and substitution reactions at the tungsten center of this compound are fundamental to its application in catalysis and synthesis. The chloride ligands are susceptible to substitution by a variety of other ligands, including hydrides, alkyls, and other halides.
The mechanism of ligand substitution in such d2 octahedral complexes can proceed through either dissociative or associative pathways. libretexts.org In a dissociative mechanism, a chloride ligand first dissociates from the tungsten center, forming a five-coordinate intermediate, which is then attacked by the incoming ligand. In an associative mechanism, the incoming ligand first coordinates to the tungsten center, forming a seven-coordinate intermediate, followed by the departure of the chloride ligand.
The kinetic and thermodynamic parameters of these reactions are influenced by several factors, including the steric bulk of the isopropylcyclopentadienyl ligands, the nature of the incoming ligand, and the solvent. The increased steric hindrance from the isopropyl groups may favor a dissociative mechanism.
Kinetic studies on related systems, such as the substitution of a chloride ligand in cationic bis(cyclopentadienyl)tungsten(IV) complexes, have provided insights into these processes. Current time information in नागपूर डिव्हिजन, IN. The rates of substitution are dependent on the concentration of the incoming ligand, suggesting a bimolecular component to the reaction mechanism. Thermodynamic studies would reveal the relative stability of the resulting complexes, providing valuable information for designing synthetic routes to new tungsten derivatives.
Activation of Small Molecules: Interactions with H₂, N₂, CO, O₂, and C-H Bonds
The activation of small, relatively inert molecules is a key area of research in organometallic chemistry, with potential applications in catalysis and industrial processes. This compound and its derivatives are potential candidates for such activations due to the reactive nature of the tungsten center.
H₂ Activation: Tungsten complexes have been shown to activate dihydrogen. mdpi.com The activation can proceed through oxidative addition, where the H-H bond is cleaved and two hydride ligands are formed, resulting in a tungsten(VI) species. Alternatively, a heterolytic cleavage can occur, involving a metal-ligand cooperative mechanism. For this compound, reduction to a lower oxidation state would likely be a prerequisite for H₂ activation.
N₂ Activation: The activation of dinitrogen is a challenging transformation. Molybdenum and tungsten complexes with triamidoamine ligands have been shown to form dinitrogen complexes upon reduction. nih.gov These complexes can further react to form diazenido and hydrazido species. It is plausible that a reduced form of this compound could coordinate and activate N₂.
CO Activation: Tungstenocene monocarbonyl complexes are known to react with excess carbon monoxide, leading to ring-slipped dicarbonyl complexes. This reaction can be catalytically generated by a one-electron oxidation of the tungstenocene monocarbonyl. d-nb.info This indicates that the tungsten center in a reduced state can interact with and activate CO.
O₂ Activation: The reaction of tungsten(IV) complexes with dioxygen can lead to the formation of oxo complexes. A bioinspired tungsten(IV) oxido complex has been shown to activate dioxygen, leading to the formation of a tungsten(VI) dioxido species. nih.gov This suggests that this compound could potentially react with O₂ under appropriate conditions, likely leading to the oxidation of the tungsten center and the formation of tungsten-oxo species.
C-H Bond Activation: The activation of C-H bonds by tungsten complexes is a well-documented phenomenon. nih.gov Tungsten alkylidene complexes, which can be generated from precursors like bis(alkyl)tungsten complexes, have been shown to activate hydrocarbon C-H bonds. rutgers.edu For instance, the thermolysis of Cp*W(NO)(CH₂CMe₃)₂ generates a transient neopentylidene complex that subsequently activates solvent C-H bonds. rutgers.edu Cationic bis(cyclopentadienyl)tungsten(IV) hydride complexes have also been observed to undergo C-H activation, leading to dinuclear products. Current time information in नागपूर डिव्हिजन, IN. It is therefore conceivable that derivatives of this compound could be precursors to species capable of C-H bond activation.
Carbene and Alkylidene Chemistry: Formation and Reactivity Pathways
Tungsten carbene and alkylidene complexes are important intermediates in various catalytic reactions, most notably olefin metathesis. The formation of such species from this compound would likely involve the reaction with organolithium or Grignard reagents, followed by alpha-hydrogen abstraction.
The synthesis of dithiocarbene tungsten complexes has been achieved from tungsten carbonyl precursors. iaea.org The reactivity of these carbene complexes includes transfer of the carbene group to a tertiary phosphine. Tungsten alkylidene complexes exhibit a rich reactivity, including the activation of hydrocarbon C-H bonds. nih.gov The reactivity of these complexes is influenced by the substituents on the carbene carbon and the other ligands on the metal center.
The isopropyl groups on the cyclopentadienyl ligands in this compound would be expected to influence the stability and reactivity of any derived carbene or alkylidene complexes through their electronic and steric effects. The electron-donating nature of the isopropyl groups would increase the electron density at the tungsten center, potentially making the carbene or alkylidene ligand more nucleophilic.
Ring-Opening Polymerization (ROP) Initiation Mechanisms by this compound
Ring-opening polymerization (ROP) is a powerful method for the synthesis of a variety of polymers. Tungsten complexes are known to be active catalysts for a specific type of ROP, namely ring-opening metathesis polymerization (ROMP). researchgate.net ROMP is initiated by a metal alkylidene complex, which reacts with a cyclic olefin to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to open the ring and generate a new metal alkylidene that propagates the polymerization.
While this compound itself is not a direct initiator for ROMP, it can serve as a precursor to the active alkylidene catalyst. Treatment of the dichloride with an alkylating agent that can undergo alpha-hydrogen elimination would generate the necessary tungsten alkylidene species. The initiation of ROMP by tungsten hexachloride has been studied, and it is believed that a tungsten carbene species is responsible for the initiation of the polymerization. researchgate.net
The mechanism of ROMP initiation would involve the coordination of the cyclic monomer to the tungsten alkylidene, followed by the formation of the metallacyclobutane intermediate. The rate of initiation and propagation would be influenced by the steric and electronic properties of the isopropylcyclopentadienyl ligands.
Hydroelementation and Hydrosilylation Reactivity
Hydroelementation and hydrosilylation are important reactions for the formation of carbon-element bonds. While there is limited specific information on the use of this compound in these reactions, the catalytic activity of other transition metal complexes provides a basis for potential applications.
Hydroboration: Low-valent tungsten complexes have been shown to catalyze the hydroboration of esters and nitriles. rsc.org Metal-catalyzed hydroboration typically proceeds via oxidative addition of the B-H bond to the metal center, followed by migratory insertion of the unsaturated substrate and reductive elimination of the product. wikipedia.org It is plausible that a reduced form of this compound could catalyze hydroboration reactions.
Hydrosilylation: The hydrosilylation of olefins is a widely used industrial process, traditionally catalyzed by platinum complexes. However, there is growing interest in developing catalysts based on more earth-abundant metals. rsc.org Cobalt and nickel complexes have shown promise in this area. The mechanism often involves oxidative addition of the Si-H bond to the metal center. While direct evidence is lacking, the tungsten center in a suitable low-valent state derived from this compound could potentially catalyze hydrosilylation reactions.
Computational and Theoretical Investigations of Bis Isopropylcyclopentadienyl Tungsten Dichloride
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and bonding in complex molecules like bis(isopropylcyclopentadienyl)tungsten dichloride. These studies focus on the distribution of electron density and the nature of the molecular orbitals, particularly the interactions between the tungsten center and the ligands.
In bent metallocenes of this type, the bonding is characterized by both covalent and electrostatic interactions. The primary bonding involves the donation of electron density from the π-orbitals of the two isopropylcyclopentadienyl (i-PrCp) rings to the vacant d-orbitals of the tungsten atom. DFT calculations elucidate the specific orbitals involved. For a d² metal center like Tungsten(IV), the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) are critical in determining the compound's reactivity. The HOMO is typically metal-based, while the LUMO is often a combination of metal d-orbitals and ligand π*-orbitals.
The geometry of the molecule, specifically the characteristic bent arrangement of the Cp rings, is a result of the electronic configuration of the metal center. DFT calculations can accurately predict bond lengths, such as the W-Cl and W-C(ring) distances, and the crucial Cp-W-Cp angle. The electronic nature of the isopropyl substituents on the cyclopentadienyl (B1206354) rings also plays a role. As electron-donating groups, they increase the electron density on the tungsten center compared to the unsubstituted analogue, bis(cyclopentadienyl)tungsten dichloride, which in turn influences the strength and nature of the tungsten-chloride bonds.
Table 1: Representative Calculated Bond Parameters for Bent Tungstenocenes Note: This table presents typical data obtained from DFT calculations for illustrative purposes.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| W-Cl Bond Length | ~2.40 Å | Indicates the strength and nature of the metal-halogen bond. |
| W-Cp(centroid) Distance | ~2.05 Å | Reflects the strength of the metal-ring interaction. |
| Cp-W-Cp Angle | ~135° | Defines the "bent" geometry, creating space for reactivity. |
| Cl-W-Cl Angle | ~85° | Determines the relative orientation of the reactive chloride ligands. |
Reaction Pathway Elucidation: Transition State Analysis and Energy Landscapes
Computational chemistry is a powerful tool for mapping out the potential reaction pathways of a catalyst or precursor. For this compound, this involves calculating the energy profiles for various chemical transformations, such as ligand substitution or reductive elimination. These studies are crucial for understanding reaction mechanisms and predicting product formation.
The process begins by identifying potential reactants, intermediates, products, and, most importantly, transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. DFT calculations are employed to optimize the geometries of these stationary points on the potential energy surface and to calculate their corresponding energies.
By connecting these points, an energy landscape or reaction profile can be constructed. This profile shows the energy changes as the reaction progresses, highlighting the activation energy (the difference in energy between the reactants and the transition state). A lower activation energy implies a faster reaction rate. For example, in a hypothetical ligand substitution reaction where a chloride is replaced by another ligand, computational analysis would identify the transition state for the dissociation of the W-Cl bond and the association of the new ligand. This provides a detailed, step-by-step view of the mechanism, which can be either associative, dissociative, or interchange in nature. Such computational investigations are vital for designing new catalysts with enhanced activity and selectivity.
Prediction of Spectroscopic Properties and Validation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic properties, which serves as a vital bridge between theoretical models and experimental reality. By calculating properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, researchers can validate their computational models and aid in the interpretation of experimental spectra.
For this compound, DFT calculations can predict the ¹H and ¹³C NMR spectra. Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used to calculate the isotropic shielding values, which are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). These predicted spectra can be compared with experimental data to confirm the structure of the compound. Discrepancies between calculated and experimental values can point to environmental effects, such as solvent interactions, or dynamic processes occurring in solution.
Similarly, the vibrational frequencies corresponding to IR spectroscopy can be calculated. These calculations help assign the absorption bands observed in an experimental IR spectrum to specific molecular motions, such as the W-Cl stretching vibrations or the C-H bending modes of the isopropyl groups. The agreement between the predicted and measured spectra provides strong evidence for the accuracy of the computed molecular structure and electronic environment.
Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data Note: This table is a hypothetical example to demonstrate the validation process. Actual experimental and calculated values may vary.
| Spectroscopic Property | Experimental Value | Calculated Value (DFT) | Assignment |
|---|---|---|---|
| ¹H NMR Chemical Shift (Cp-H) | ~5.5 ppm | ~5.4 ppm | Protons on the cyclopentadienyl ring |
| IR Frequency (W-Cl stretch) | ~320 cm⁻¹ | ~315 cm⁻¹ | Symmetric/asymmetric stretching of W-Cl bonds |
Molecular Dynamics Simulations: Understanding Solution Behavior and Catalyst Dynamics
While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the compound's behavior in a realistic environment, such as in solution.
For a catalyst like this compound, MD simulations can reveal crucial information about its dynamics. For instance, these simulations can model the flexibility of the isopropylcyclopentadienyl ligands, showing how their rotation and conformation might influence the accessibility of the tungsten center.
Furthermore, MD simulations are invaluable for understanding the role of the solvent. The explicit inclusion of solvent molecules allows for the study of solvation shells around the complex and how solvent molecules interact with the ligands and the metal center. This can affect the catalyst's stability and reactivity. In the context of a catalytic reaction, MD can be used to simulate the approach of a substrate molecule to the catalytic site, providing a dynamic picture of the pre-reaction complex and the initial steps of the catalytic cycle.
Ligand Effects on Reactivity: Computational Deconvolution of Electronic and Steric Factors
The reactivity of an organometallic complex is governed by a delicate balance of electronic and steric factors associated with its ligands. Computational methods allow for the separation, or deconvolution, of these effects, providing a deeper understanding of how ligand modifications tune reactivity.
The isopropyl groups on the cyclopentadienyl rings of this compound introduce both electronic and steric changes compared to the unsubstituted parent compound, bis(cyclopentadienyl)tungsten dichloride.
Electronic Effects : The isopropyl group is an alkyl group, which is electron-donating through an inductive effect. This increases the electron density on the cyclopentadienyl ring and, subsequently, on the tungsten center. A more electron-rich metal center can engage in stronger back-bonding and may have altered redox properties, influencing its catalytic activity.
Steric Effects : The isopropyl groups are significantly bulkier than the hydrogen atoms they replace. This increased steric hindrance can have a profound impact on reactivity. It can influence the coordination of substrates, favor certain reaction pathways over others by sterically blocking specific approaches to the metal center, and affect the stability of intermediates.
Computational techniques like Energy Decomposition Analysis (EDA) or the Activation Strain Model (ASM) can be used to quantify these contributions. For a given reaction, the ASM, for instance, partitions the activation energy into two components: the strain energy (the energy required to distort the reactants into their transition-state geometries) and the interaction energy (the actual interaction between the distorted reactants). By comparing the strain and interaction energies for the isopropyl-substituted and unsubstituted systems, one can quantitatively assess how much of the change in reactivity is due to increased steric strain versus altered electronic interactions.
Table 3: Deconvolution of Ligand Effects
| Factor | Effect of Isopropyl Group (vs. H) | Computational Insight |
|---|---|---|
| Electronic | Electron-donating (inductive effect) | Increases electron density on the W center; quantifiable via population analysis (e.g., NBO). |
| Steric | Increased bulk/hindrance | Increases strain energy in transition states; quantifiable via steric mapping or the Activation Strain Model. |
Structure Reactivity Relationships and Ligand Design Principles in Bis Isopropylcyclopentadienyl Tungsten Dichloride Analogues
Influence of Cyclopentadienyl (B1206354) Substituents on Electronic Properties and Catalytic Performance
The electronic environment and catalytic efficacy of bis(isopropylcyclopentadienyl)tungsten dichloride and its analogues are profoundly influenced by the nature of the substituents on the cyclopentadienyl (Cp) rings. The isopropyl groups in the parent compound serve as a key point of modification, allowing for the fine-tuning of the catalyst's properties through both steric and electronic effects.
The steric bulk of the Cp substituents also plays a crucial role. Bulky groups can provide kinetic stabilization to the complex, potentially preventing undesirable side reactions or decomposition pathways osti.gov. However, excessive steric hindrance can also impede the approach of substrates to the metal's active site, thereby reducing catalytic activity. The interplay between steric and electronic effects is therefore a critical consideration in catalyst design illinois.eduescholarship.org. For example, in zirconocene-catalyzed olefin polymerizations, a key area of study was correlating the steric situation at the Cp-ligand with polymer parameters like molar mass and tacticity hhu.de. The general activity order for different π-ligands in some metallocene systems has been observed as cyclopentadienyl > indenyl > fluorenyl, suggesting that less sterically demanding ligands can lead to higher activities researchgate.net.
The strategic placement of substituents can lead to the creation of complexes with specific symmetries, which is particularly important for stereoselective catalysis, such as producing polymers with a defined tacticity (isotactic or syndiotactic) libretexts.org.
Stereoelectronic Modulation via Ancillary Ligands (beyond cyclopentadienyl)
While the substituted cyclopentadienyl rings form the primary ligand framework, the ancillary ligands—in this case, the two chloride atoms—offer another avenue for modulating the catalyst's properties. The nature of these ancillary ligands directly impacts the stereoelectronic environment of the tungsten center.
Replacing the chloride ligands with other groups, such as hydrides, alkyls, or different halides, can significantly alter the catalyst's behavior. For example, the synthesis of cationic bis(cyclopentadienyl)tungsten(IV) complexes containing alkyl and hydride ligands has been reported, demonstrating the versatility of this scaffold rsc.org. The choice of ancillary ligands can influence the redox potential of the metal center and the stability of the resulting complex nih.gov. Research on tungsten bis(dithiolene) complexes has shown that the redox level of a non-innocent ligand can be modulated by the choice of ancillary ligands, highlighting their importance in controlling electronic structure nih.gov.
These ancillary ligands are directly involved in the catalytic cycle. In olefin polymerization, for instance, one of the ancillary ligands is typically abstracted by a co-catalyst to generate a cationic, coordinatively unsaturated active species. The ease of this abstraction and the stability of the resulting cation are highly dependent on the nature of the ancillary ligand. The influence of σ-ligands on catalytic activity has been studied, with an observed activity order of –Cl > –PMe3 > –CH2Ph > –(CH2)4CH3 > –NPh3 in certain systems researchgate.net.
Rational Design of Enhanced this compound-Based Catalysts
The principles of structure-reactivity relationships guide the rational design of improved catalysts based on the this compound framework. The goal is to move beyond trial-and-error synthesis towards a more predictive approach to catalyst development epa.gov.
Key design strategies include:
Tuning Electronic Properties: Introducing electron-withdrawing or electron-donating substituents on the Cp rings to optimize the electronic character of the tungsten center for a specific reaction.
Controlling Steric Hindrance: Adjusting the size and position of Cp substituents to control access to the catalytic site, which can enhance selectivity and influence polymer properties in polymerization catalysis.
Modifying Ancillary Ligands: Replacing chloride ligands with others that are more easily activated or that lead to a more stable or reactive cationic intermediate. For example, exchanging chlorido ligands for chelating ligands has been explored to increase stability and solubility in aqueous media nih.gov.
Introducing Functional Groups: Incorporating functional groups into the ligand framework, either on the Cp ring or as part of the ancillary ligands, can introduce new functionalities, such as tethering the catalyst to a support or enabling cooperative catalytic effects.
This rational design approach is crucial for developing catalysts with higher activity, improved stability, and better control over product selectivity, making them suitable for demanding industrial applications nih.govnih.gov.
Comparative Studies with Other Group 6 Metallocene Dichlorides
Comparing bis(cyclopentadienyl) derivatives of tungsten (W) with its lighter Group 6 congeners, molybdenum (Mo) and chromium (Cr), provides valuable insights into the effect of the metal center.
Tungsten and molybdenum metallocene dichlorides (Cp2WCl2 and Cp2MoCl2) share structural similarities but exhibit distinct chemical and physical properties. Electrochemical studies on related dithiolene complexes have shown that for any given redox process, the change occurs at a more positive potential for a molybdenum compound than for its tungsten counterpart rsc.org. This indicates that the tungsten center is generally more easily oxidized.
This difference in redox behavior can translate to differences in catalytic and biological activity. For example, while Cp2MoCl2 has a higher oxidation potential than Cp2WCl2 (making it less prone to oxidation), Cp2WCl2 has demonstrated higher antiproliferative activity in certain cancer cell lines nih.gov. The stability of the complexes also varies; molybdenocene dichloride is noted for the stability of its metal-cyclopentadienyl bonds under physiological conditions, a trait not always shared by tungstenocenes nih.gov.
The table below summarizes key comparative data for tungsten and molybdenum metallocene dichlorides, highlighting the subtle yet significant influence of the metal center.
| Property | Bis(cyclopentadienyl)molybdenum dichloride (Cp2MoCl2) | Bis(cyclopentadienyl)tungsten dichloride (Cp2WCl2) | Reference |
| Metal Center | Molybdenum (Mo) | Tungsten (W) | |
| Redox Behavior | Less prone to oxidation (higher oxidation potential) | More prone to oxidation (lower oxidation potential) | nih.gov |
| Electrochemical Reduction | Reduction occurs at a less negative potential | Reduction is significantly more negative (ca. 300 mV) | rsc.org |
| Antiproliferative Activity | Lower activity on MCF-7 and HT-29 cells | Higher activity on MCF-7 and HT-29 cells | nih.gov |
| Aqueous Stability | Decomposes into Cp2Mo(H2O)(OH)+ at physiological pH | Undergoes chloride loss and Cp pronolysis | nih.govnih.gov |
Emerging Research Directions and Prospects for Bis Isopropylcyclopentadienyl Tungsten Dichloride Chemistry
Integration into Advanced Polymer Architectures and Composites
The unique catalytic properties of tungsten-based compounds are being explored for the synthesis of advanced polymers and composites. While research specifically detailing bis(isopropylcyclopentadienyl)tungsten dichloride is nascent, the broader class of tungstenocene dichlorides serves as a strong precedent for its potential in polymerization catalysis.
One of the most significant areas of investigation is Ring-Opening Metathesis Polymerization (ROMP). Tungsten complexes are known to be effective catalysts for ROMP, a process that converts strained cyclic olefins into unsaturated polymers. These polymers can have highly controlled molecular weights and functionalities, making them suitable for a variety of advanced applications. The mechanism involves a cycloaddition between the olefin and a transition metal catalyst, leading to a chain-growth polymerization. The use of tungsten-based catalysts, often activated by co-catalysts, allows for the synthesis of specialty polymers, including biomedical materials and organometallic polymers. The isopropyl groups on this compound could offer advantages in catalyst solubility and stability, potentially leading to more controlled polymerization processes and the creation of novel polymer microstructures.
Below is a table summarizing representative monomers used in tungsten-catalyzed ROMP and the potential characteristics of the resulting polymers.
| Monomer Example | Polymer Backbone Feature | Potential Polymer Applications |
| Norbornene | Unsaturated, rigid | High-performance elastomers, resins |
| Cyclooctene | Unsaturated, flexible | Specialty rubbers, blend components |
| Dicyclopentadiene | Cross-linked network | Thermoset resins, composites |
The integration of such tungstenocene catalysts into composite materials is another promising avenue. By polymerizing monomers directly onto the surface of fillers (e.g., silica, carbon nanotubes), it may be possible to create composites with enhanced mechanical, thermal, and electronic properties due to improved interfacial adhesion between the polymer matrix and the filler.
Application in Sustainable Chemical Processes and Renewable Feedstocks
A major thrust in modern chemistry is the development of sustainable processes that utilize renewable feedstocks. Tungsten-based catalysts are being actively investigated for their potential to upgrade biomass into valuable chemicals and fuels. Lignocellulosic biomass, the most abundant bio-renewable resource, is a key target for conversion technologies.
Catalytic upgrading of biomass often involves processes like hydrolysis, pyrolysis, and hydrogenation to break down complex biopolymers (cellulose, hemicellulose, lignin) and remove oxygen. Tungsten catalysts have shown promise in these areas. For instance, tungsten-based solid acid catalysts are effective for the dehydration of alcohols derived from biomass, such as the conversion of ethanol to ethylene. While much of this research has focused on tungsten oxides, the potential for homogeneous catalysts like this compound in more selective, low-temperature transformations is an area of growing interest.
The conversion of biomass-derived platform molecules is a key strategy. The table below illustrates potential transformations of renewable feedstocks where tungsten catalysts could play a crucial role.
| Renewable Feedstock | Platform Molecule | Potential Product | Catalytic Process |
| Cellulose | Glucose | Sorbitol | Hydrogenation |
| Hemicellulose | Furfural | Furfuryl alcohol | Hydrogenation |
| Lignin | Phenolic compounds | Aromatics, alkanes | Hydrodeoxygenation |
| Vegetable Oils | Fatty Acids | Biofuels, Oleochemicals | Metathesis |
The unique reactivity of the tungsten center in this compound could be harnessed for selective hydrodeoxygenation (HDO) of bio-oils, a critical step in producing hydrocarbon fuels from biomass. The development of such catalysts aligns with the principles of green chemistry by offering pathways to reduce reliance on fossil fuels.
Development of Novel Tungsten-Mediated Transformations
Beyond polymerization and biomass conversion, the development of entirely new chemical reactions mediated by tungsten complexes is a vibrant research area. The parent compound, bis(cyclopentadienyl)tungsten dichloride, and its dihydride analogue are known to participate in a range of reactions, including insertions, C-H activation, and the formation of various cationic complexes. These fundamental reactivities form the basis for developing novel synthetic methodologies.
For example, tungstenocene derivatives can catalyze hydrogenation and hydrosilylation reactions. The synthesis of cationic bis(cyclopentadienyl)tungsten(IV) complexes containing alkyl, chloride, and hydride ligands has been reported, showcasing the diverse chemical space accessible from the dichloride precursor rsc.org. These cationic species are often highly reactive and can mediate transformations that are not possible with the neutral dichloride.
Emerging research also explores the synergy of photocatalysis with biocatalysis, where metal complexes can be used to generate reactive intermediates under mild conditions for the synthesis of high-value compounds nih.gov. The photochemical properties of tungsten complexes could potentially be exploited in such hybrid systems. The goal is to discover new catalytic cycles that can construct complex molecular architectures with high efficiency and selectivity, providing new tools for organic synthesis.
Future Theoretical and Experimental Synergies in Tungsten Metallocene Research
The advancement of tungsten metallocene chemistry is increasingly reliant on the synergy between theoretical and experimental approaches. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting catalyst structures, and understanding electronic properties that govern reactivity.
For a complex like this compound, DFT calculations can provide insights into:
Geometric Parameters: Bond lengths and angles, including the bite angle of the cyclopentadienyl (B1206354) ligands.
Electronic Structure: The nature of the frontier molecular orbitals (HOMO-LUMO), which is crucial for understanding its reactivity with substrates.
Reaction Pathways: The energetics of proposed catalytic cycles, helping to identify rate-determining steps and optimize reaction conditions.
Spectroscopic Properties: Predicting NMR and IR spectra to aid in the characterization of new compounds and intermediates.
Experimental studies provide the real-world data necessary to validate and refine these theoretical models. For instance, detailed kinetic studies of a catalytic reaction can be compared against the energy barriers predicted by DFT. Similarly, the isolation and crystallographic characterization of catalytic intermediates can confirm geometries that were previously only theoretical predictions. This iterative process of prediction and verification accelerates the discovery and optimization of new catalysts and reactions. The study of tungsten carbonyl complexes, for example, has shown how theoretical calculations can interpret gas-phase reactivity and the role of electron donation and back-donation in determining molecular structure wiley.com. Such insights are directly applicable to understanding the ligand effects in tungstenocenes like this compound.
The future of this field lies in using this combined approach to design "smarter" catalysts with tailored properties for specific applications, from precision polymer synthesis to sustainable chemical production.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis(isopropylcyclopentadienyl)tungsten dichloride, and what parameters must be controlled during synthesis?
- Methodological Answer : The compound is typically synthesized via ligand substitution reactions. A common approach involves reacting tungsten hexachloride (WCl₆) with isopropylcyclopentadienyl sodium in a dry, oxygen-free solvent (e.g., THF or toluene). Critical parameters include reaction temperature (maintained at –30°C to 0°C to prevent ligand decomposition), stoichiometric ratios (ensuring excess ligand for complete substitution), and inert atmosphere conditions (to avoid oxidation). Post-synthesis purification via recrystallization or column chromatography is essential to isolate the pure product .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Determines molecular geometry and confirms ligand coordination .
- NMR spectroscopy (¹H, ¹³C): Identifies ligand environments and purity (though paramagnetic tungsten may complicate interpretation).
- Elemental analysis : Validates stoichiometry (C, H, Cl content).
- Cyclic voltammetry : Probes redox behavior relevant to catalytic applications.
Cross-referencing these techniques ensures structural accuracy and purity .
Advanced Research Questions
Q. How do steric and electronic effects of the isopropylcyclopentadienyl ligand influence catalytic activity in olefin polymerization?
- Methodological Answer :
- Steric effects : Larger isopropyl groups increase steric hindrance, reducing polymerization rates but improving selectivity for linear polymers.
- Electronic effects : Electron-donating ligands enhance metal center electron density, stabilizing transition states during monomer insertion.
Comparative studies using substituted ligands (e.g., methyl vs. isopropyl) under identical reaction conditions (pressure, solvent, co-catalyst) can isolate these effects. Kinetic data (e.g., turnover frequency) and polymer molecular weight distributions provide mechanistic insights .
Q. What computational strategies are employed to model reaction pathways involving this tungsten complex?
- Methodological Answer : Density Functional Theory (DFT) calculations are used to model reaction intermediates and transition states. Key steps include:
- Geometry optimization of the catalyst and reactants.
- Transition state searches (e.g., using nudged elastic band methods).
- Energy profile analysis to identify rate-determining steps.
Coupling computational results with experimental kinetics (e.g., Eyring plots) validates proposed mechanisms .
Q. How can researchers design experiments to address contradictions in reported catalytic efficiencies?
- Methodological Answer : Discrepancies often arise from variations in:
- Reaction conditions (temperature, solvent polarity, co-catalyst ratios).
- Impurity levels (e.g., trace oxygen or moisture degrading the catalyst).
A standardized protocol (e.g., fixed [monomer]:[catalyst] ratios, glovebox-synthesized catalyst) minimizes variables. Meta-analysis of literature data using multivariate regression identifies dominant factors .
Q. What reactor design considerations are critical for studying this compound in continuous-flow catalysis?
- Methodological Answer :
- Residence time control : Ensures sufficient contact time between catalyst and substrate.
- Pressure stability : Maintains ethylene/propylene gas solubility in liquid phases.
- In-situ monitoring : Online GC/MS or FTIR tracks reaction progress.
Microfluidic reactors enable precise control and high-throughput screening .
Experimental Design & Data Analysis
Q. How should stability studies be conducted to determine optimal storage conditions for the compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Assesses thermal decomposition thresholds.
- Long-term stability tests : Store samples under argon at varying temperatures (–20°C, 4°C, 25°C) and periodically analyze via NMR/XRD.
- Light sensitivity : Exposure to UV/visible light under controlled humidity evaluates photodegradation.
Results guide storage in amber vials at –20°C under inert gas .
Q. What statistical approaches are suitable for analyzing catalytic performance data?
- Methodological Answer :
- Design of Experiments (DoE) : Fractional factorial designs identify significant variables (e.g., temperature, ligand ratio).
- Principal Component Analysis (PCA) : Reduces dimensionality in datasets with multiple performance metrics (e.g., yield, selectivity, TOF).
- Error propagation analysis : Quantifies uncertainty in kinetic measurements.
Software like MATLAB or Python’s SciPy suite facilitates robust analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
